molecular formula C20H17N3O5 B3207934 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide CAS No. 1049207-49-9

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide

Cat. No.: B3207934
CAS No.: 1049207-49-9
M. Wt: 379.4 g/mol
InChI Key: FDNJYIMDTMESOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide is a complex organic compound that features a benzodioxole moiety and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Pyridazine Ring: The pyridazine ring can be synthesized via the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the pyridazine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the pyridazine ring could interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yloxy)benzonitrile
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 2-(1,3-benzodioxol-5-yl)ethanamine

Uniqueness

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide is unique due to its combination of a benzodioxole moiety and a pyridazine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-25-20-8-6-16(22-23-20)13-3-2-4-14(9-13)21-19(24)11-26-15-5-7-17-18(10-15)28-12-27-17/h2-10H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNJYIMDTMESOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.